molecular formula C7H5BrO2 B7723593 2-Bromobenzoic acid CAS No. 25638-04-4

2-Bromobenzoic acid

Cat. No.: B7723593
CAS No.: 25638-04-4
M. Wt: 201.02 g/mol
InChI Key: XRXMNWGCKISMOH-UHFFFAOYSA-N
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Description

2-Bromobenzoic acid is an organic compound with the molecular formula C₇H₅BrO₂. It is a derivative of benzoic acid where a bromine atom is substituted at the second position of the benzene ring. This compound is known for its applications in organic synthesis and serves as a building block for various chemical reactions .

Biochemical Analysis

Biochemical Properties

It is known to be a common building block for the synthesis of various nitrogen heterocycles This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these pathways

Cellular Effects

Given its role in the synthesis of nitrogen heterocycles , it may influence cell function by participating in these biochemical reactions

Molecular Mechanism

It is known to be involved in the synthesis of nitrogen heterocycles , suggesting that it may exert its effects at the molecular level through this pathway It may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Metabolic Pathways

The metabolic pathways involving 2-Bromobenzoic acid are not well-characterized. It is known to be a building block for the synthesis of nitrogen heterocycles , suggesting that it may interact with enzymes or cofactors involved in these pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromobenzoic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes, where benzoic acid is reacted with bromine under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Bromobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are used under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions with bases like potassium carbonate.

    Reduction: Lithium aluminum hydride is used in anhydrous ether solvents.

Major Products Formed:

Scientific Research Applications

2-Bromobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and polymers.

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromobenzoic acid
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InChI

InChI=1S/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XRXMNWGCKISMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
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DSSTOX Substance ID

DTXSID3038690
Record name 2-Bromobenzoic acid
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Molecular Weight

201.02 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name o-Bromobenzoic acid
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Vapor Pressure

0.000827 [mmHg]
Record name o-Bromobenzoic acid
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CAS No.

88-65-3, 25638-04-4
Record name 2-Bromobenzoic acid
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Record name 2-Bromobenzoate
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Record name Benzoic acid, bromo-
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Synthesis routes and methods I

Procedure details

The test described in Example 1 was repeated using 300 g of o-bromotoluene, 660 g of acetic acid, 60 g of water, 6 g of cobalt acetate tetrahydrate, 5 g of sodium bromide and 5 g of sodium acetate. After a reaction time of 155 minutes, 217 g of o-bromobenzoic acid was obtained (61.6% of the theory).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
660 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
catalyst
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Quantity
5 g
Type
catalyst
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Quantity
5 g
Type
catalyst
Reaction Step Five
Name
Quantity
60 g
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

However, Busch et al. found that with aromatic compounds containing polar substituents, the selectivity to biphenyls was much lower. For example, p-bromophenol gave ca. 13.4% 4,4'-dihydroxybiphenyl, p-bromoanisole gave ca. 35% 4,4'-dimethoxybiphenyl, bromobenzoic acid gave 40% 4,4'-biphenyldicarboxylic acid and 3-bromobenzoic acid gave 56.5% 3,3'-biphenyldicarboxylic acid.
[Compound]
Name
aromatic compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
biphenyls
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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